3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8-4-5-10(6-9(8)2)11-7-12(13)15(3)14-11/h4-7H,13H2,1-3H3 |
InChI Key |
AZWWUYBCWDSACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=C2)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or toluene, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient heat transfer. Additionally, the use of catalysts and alternative solvents can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can modulate signaling pathways by interacting with receptors on cell surfaces .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The dimethylphenyl group in the target compound provides moderate electron-donating effects, enhancing stability and solubility compared to dichlorophenyl analogs (electron-withdrawing) . Methoxy groups (e.g., in ) increase polarity but may reduce metabolic stability.
- Steric Effects : Bulky substituents like phenylethyl () hinder molecular packing, affecting crystallinity and receptor binding.
- Energetic Applications : HANTP derivatives () leverage nitro and tetrazole groups for high-density explosives, unlike the dimethylphenyl variant, which is more suited for pharmaceutical applications.
Biological Activity
3-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine, a member of the pyrazole family, is recognized for its diverse biological activities. This compound features a unique structure characterized by a pyrazole ring substituted with a 3,4-dimethylphenyl group and a methyl group. Its molecular formula is C13H16N4, with a molecular weight of approximately 232.3 g/mol. The biological activity of this compound has been the subject of various studies, primarily focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. For instance, studies have reported its activity against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentrations (MICs) for these organisms have been documented, demonstrating its potential as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. Certain derivatives of this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines such as:
- Breast Cancer : MCF-7 cells
- Lung Cancer : A549 cells
In particular, the compound has been noted for its ability to inhibit key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 20.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated, particularly its effect on cyclooxygenase (COX) enzymes. Research indicates that it acts as a selective COX-2 inhibitor, which is crucial for reducing inflammation without the gastrointestinal side effects associated with non-selective NSAIDs.
In a study assessing its anti-inflammatory efficacy:
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) |
|---|---|---|
| This compound | 0.02 | >100 |
This selectivity suggests that the compound could be developed into a safer anti-inflammatory drug.
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Antimicrobial : Disruption of microbial cell membranes.
- Anticancer : Inhibition of cell cycle progression and induction of apoptosis via modulation of apoptotic pathways.
- Anti-inflammatory : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Model : In vivo studies using MCF-7 xenograft models demonstrated significant tumor reduction when treated with the compound compared to control groups.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked decrease in paw swelling compared to untreated controls.
Q & A
Basic: What are the common synthetic routes for 3-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via condensation reactions or cycloaddition strategies (e.g., Huisgen cycloaddition for triazole analogs). Key steps include:
- Core pyrazole formation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under controlled pH and temperature (e.g., ethanol reflux at 80°C) .
- Substituent introduction : Electrophilic substitution or nucleophilic aromatic substitution to attach the 3,4-dimethylphenyl group. Methoxy or halogen substituents on the phenyl ring require specific catalysts (e.g., Lewis acids like AlCl₃) .
- Optimization : Solvent polarity (e.g., DMF for polar intermediates), temperature gradients (to minimize side reactions), and stoichiometric ratios are systematically varied. Purity is confirmed via TLC or HPLC .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm) and confirms regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 244.14) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves 3D structure and hydrogen-bonding networks. Software like SHELXL refines crystallographic data, with R-factors < 0.05 indicating high accuracy .
Advanced: How do substituent variations (e.g., methoxy vs. methyl groups) on the phenyl ring affect biological activity?
Answer:
- Structure-Activity Relationship (SAR) Studies :
- Electron-donating groups (e.g., -OCH₃) enhance π-stacking with enzyme active sites, increasing binding affinity (e.g., IC₅₀ values reduced by 30% compared to -CH₃) .
- Steric effects : 3,4-Dimethyl substitution minimizes steric hindrance, favoring interactions with hydrophobic enzyme pockets. Comparative assays (e.g., enzyme inhibition kinetics) quantify these effects .
- Computational modeling : Docking simulations (AutoDock Vina) predict binding modes, validated via mutagenesis studies on target residues .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
- Variable control : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to exclude environmental artifacts .
- Orthogonal assays : Cross-validate using fluorescence polarization (binding affinity) and cell-based viability assays (functional activity) .
- Purity analysis : High-purity batches (>98%, via preparative HPLC) reduce off-target effects. Impurity profiling (LC-MS) identifies contaminants .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Simulate ligand-receptor binding using crystal structures (PDB IDs: e.g., 4LDE for kinase targets). Scoring functions (e.g., MM/GBSA) rank binding poses .
- Molecular Dynamics (MD) : 100-ns simulations (AMBER/CHARMM) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize ligand geometry and charge distribution .
Basic: What in vitro assays are used for initial biological screening?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., NADH depletion for dehydrogenases) measure IC₅₀ values .
- Receptor binding : Radioligand displacement (e.g., ³H-labeled antagonists for GPCR targets) quantifies Ki values .
- Cytotoxicity : MTT assays (IC₅₀ in cancer cell lines like HeLa) screen for anticancer potential .
Advanced: How is regioselectivity in pyrazole synthesis controlled to avoid byproducts?
Answer:
- Directing groups : Use of -NH₂ or -OCH₃ groups during cyclization directs substituents to specific positions .
- Microwave-assisted synthesis : Rapid heating (150°C, 10 min) minimizes decomposition pathways .
- Catalytic systems : Pd/Cu catalysts for Sonogashira couplings ensure precise alkyne positioning .
Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?
Answer:
- Deuterium labeling : Replace labile hydrogens (e.g., -NH₂ → -ND₂) to slow CYP450 metabolism .
- Prodrug design : Mask amine groups with acetyl or PEGylated moieties, hydrolyzed in target tissues .
- Microsomal stability assays : Incubate with liver microsomes (1 hr, 37°C) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
